Prostaglandin E2 Ethanolamide
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Overview
Description
Mechanism of Action
Target of Action
Prostaglandin E2 Ethanolamide (PGE2-EA) is a derivative of Prostaglandin E2 (PGE2), and it acts as an agonist at E prostanoid (EP) receptors 1-4 . These receptors are G protein-coupled receptors with distinct signaling properties . The primary role of these receptors is to mediate the physiological effects of PGE2, which include inflammation, vasodilation, and bronchoconstriction .
Mode of Action
PGE2-EA interacts with its targets, the EP receptors, and induces various physiological changes. It has been reported that PGE2-EA can downregulate the production of TNF-α by human mononuclear cells in response to an immune stimulus, i.e., LPS-activated TLR-4 . This appears to occur via a cAMP-dependent mechanism that most likely involves binding to the EP2 receptor .
Biochemical Pathways
PGE2-EA is formed via COX-2 metabolism of arachidonoyl ethanolamide (AEA) . The cyclooxygenase (COX) enzymes convert arachidonic acid (AA) to the precursor molecule prostaglandin H2 (PGH2), which is then converted to PGE2 . After synthesis, PGE2-EA is rapidly transported into the extracellular microenvironment, where it binds to and activates the EP receptors . This leads to the initiation of divergent signaling cascades that mediate a variety of physiological functions .
Pharmacokinetics
It is known that pge2-ea is formed via the metabolism of arachidonoyl ethanolamide (aea) by cox-2
Result of Action
The action of PGE2-EA results in various physiological changes. For instance, it has been shown to prevent morphological changes and F-actin rearrangement, as well as reduce L-homocysteine-induced NLRP3 inflammasome formation and activation in podocytes . Ex vivo, PGE2-EA reduces luminal damage and lymphocyte infiltration in a human mucosal explant colitis model .
Biochemical Analysis
Biochemical Properties
Prostaglandin E2 Ethanolamide acts as an agonist at E prostanoid (EP) receptors 1-4 . It also inhibits indoleamine 2,3-dioxygenase-1 (IDO-1) in THP-1 cells and human monocytes . These interactions with enzymes and proteins play a crucial role in biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it prevents morphological changes and F-actin rearrangement . It also reduces L-homocysteine-induced NLRP3 inflammasome formation and activation in podocytes . Furthermore, it reduces luminal damage and lymphocyte infiltration in a human mucosal explant colitis model .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an agonist at E prostanoid (EP) receptors 1-4 . It also inhibits indoleamine 2,3-dioxygenase-1 (IDO-1) in THP-1 cells and human monocytes .
Temporal Effects in Laboratory Settings
It is known that it has a significant impact on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in the COX-2 metabolic pathway of arachidonoyl ethanolamide . It interacts with E prostanoid (EP) receptors 1-4 and indoleamine 2,3-dioxygenase-1 (IDO-1) .
Transport and Distribution
It is known to interact with E prostanoid (EP) receptors 1-4 and indoleamine 2,3-dioxygenase-1 (IDO-1), which may play a role in its localization or accumulation .
Subcellular Localization
Given its interactions with various enzymes and proteins, it is likely to be found in multiple compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prostaglandin E2 Ethanolamide can be synthesized through the enzymatic conversion of arachidonoyl ethanolamide by COX-2 . The process involves the oxidation of arachidonoyl ethanolamide to form this compound. This reaction typically requires the presence of glutathione to ensure high yields .
Industrial Production Methods: Industrial production of this compound involves the extraction of arachidonoyl ethanolamide from biological sources, followed by its enzymatic conversion using COX-2. The product is then purified through techniques such as dialysis and extraction with chloroform at specific pH levels .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin E2 Ethanolamide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves nucleophilic substitution reactions where nucleophiles such as amines or alcohols replace specific functional groups.
Major Products: The major products formed from these reactions include various prostaglandin derivatives and ethanolamide analogs .
Scientific Research Applications
Prostaglandin E2 Ethanolamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lipid biochemistry and the cyclooxygenase pathway.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Explored for its potential therapeutic effects in conditions such as pulmonary hypertension, colitis, and immune modulation
Industry: Utilized in the development of pharmaceuticals targeting prostaglandin receptors.
Comparison with Similar Compounds
- Prostaglandin E2
- Prostaglandin D2
- Prostaglandin F2α
- Prostaglandin I2 (Prostacyclin)
- Thromboxane A2
Comparison: Prostaglandin E2 Ethanolamide is unique due to its ethanolamide structure, which enhances its water solubility and stability compared to other prostaglandins . Additionally, it specifically targets E prostanoid receptors, whereas other prostaglandins may have broader receptor affinities .
Properties
IUPAC Name |
(Z)-N-(2-hydroxyethyl)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-19,21,24-25,27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,21+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKWUSPPIQURFM-IGDGGSTLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)NCCO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)NCCO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194935-38-1 |
Source
|
Record name | Prostaglandin E2 ethanolamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=194935-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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